GI Tract Muscarinic Receptor Affinity: 3- to 4-Fold Superiority Over Atropine in Radioligand Binding Assays
Tiquizium bromide (HSR-902) demonstrated approximately 3- to 4-fold greater affinity toward stomach and ileal muscarinic receptors compared with atropine, as determined by competition binding experiments using ³H-quinuclidinyl benzilate as the radioligand [1]. The compound was characterized as an atropine-type, nonselective muscarinic antagonist based on Ki and nH parameters obtained from cerebral cortex and cardiac tissue [2].
| Evidence Dimension | Muscarinic receptor binding affinity in gastrointestinal tissues |
|---|---|
| Target Compound Data | HSR-902 (tiquizium bromide) – Ki values derived from competition curves; exact Ki not reported in abstract but expressed as fold-potency relative to atropine |
| Comparator Or Baseline | Atropine – reference muscarinic antagonist |
| Quantified Difference | 3- to 4-fold more potent than atropine in stomach and ileal muscarinic receptors |
| Conditions | Radioligand binding assay using ³H-quinuclidinyl benzilate; rat stomach and ileum tissue preparations |
Why This Matters
This quantitative affinity differential directly translates to enhanced GI smooth muscle relaxation per unit dose, supporting procurement decisions where atropine-equivalent potency is insufficient for experimental models.
- [1] Oshita M, Ohashi T, Morikawa K, Kato H, Ito Y, Muramatsu I. Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors. Jpn J Pharmacol. 1987 Jun;44(2):222-224. doi:10.1254/jjp.44.222. View Source
- [2] ScienceDirect. Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors. Jpn J Pharmacol. 1987;44(2):222-224. View Source
